2,2'-Anhydro-5-methyluridine is a synthetic pyrimidine nucleoside analog. It serves as a crucial intermediate in the synthesis of various modified nucleosides, particularly those with modifications at the 2'-position of the sugar moiety [, , , , ]. These modified nucleosides have significant applications in nucleic acid research, particularly in developing therapeutic oligonucleotides with improved properties like enhanced binding affinity and nuclease resistance [].
2,2'-Anhydro-5-methyluridine is a derivative of uridine, notable for its unique structural characteristics and biological applications. It is classified as a nucleoside analogue, specifically an anhydro compound that has implications in biochemical research and therapeutic applications. The compound's chemical formula is , with a molecular weight of approximately 240.22 g/mol. Its structure features a methyl group at the 5-position of the uridine base, contributing to its biological activity and stability.
2,2'-Anhydro-5-methyluridine can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the category of modified nucleosides, which are essential in studying nucleic acid metabolism and function. This compound is particularly relevant in the context of RNA modification and has been studied for its potential applications in gene therapy and antiviral treatments .
The synthesis of 2,2'-anhydro-5-methyluridine typically involves the dehydration of 5-methyluridine. One effective method described in patent literature involves using dimethylformamide as a solvent, where 5-methyluridine is reacted with a dehydrating agent under controlled temperatures to yield the anhydro compound. The reaction conditions are optimized to minimize side reactions and improve yield, which can reach up to 89% .
Another method reported includes the use of diethyl carbonate as a reagent in an anhydrous environment, again emphasizing temperature control and solvent recovery to enhance efficiency .
The molecular structure of 2,2'-anhydro-5-methyluridine features a pyrimidine ring connected to a ribose sugar moiety through a glycosidic bond. The anhydro linkage results from the loss of water between two hydroxyl groups on adjacent carbons of the sugar moiety.
2,2'-Anhydro-5-methyluridine participates in various chemical reactions typical of nucleosides. It can undergo phosphorylation to form nucleotide triphosphates, which are crucial for RNA synthesis. The compound has been shown to inhibit human uridine phosphorylase, which may have therapeutic implications in treating conditions like mucositis .
The modification of this compound can lead to derivatives that exhibit enhanced stability or altered biological activity, making it a valuable tool in biochemical research .
The mechanism of action for 2,2'-anhydro-5-methyluridine primarily revolves around its role as an inhibitor of uridine phosphorylase. By inhibiting this enzyme, the compound can alter nucleotide metabolism within cells, potentially lead
The KOD DGLNK mutant DNA polymerase (harboring N210D/Y409G/A485L/D614N/E664K mutations) serves as a cornerstone for synthesizing oligonucleotides incorporating 2′-O-alkyl-modified nucleotides. This engineered variant, derived from Thermococcus kodakarensis, exhibits enhanced tolerance toward bulky 2′-substituents due to strategic steric gate reductions. The Y409G mutation alleviates clashes with 2′-modifications, while A485L and D614N/E664K substitutions optimize triphosphate positioning and duplex binding affinity, respectively [2] [6]. Unlike wild-type polymerases, KOD DGLNK achieves near-complete extension (>95%) of primers using 2′-O-alkyl-5-methyluridine triphosphates, enabling enzymatic synthesis of oligonucleotides exceeding 1 kb in length [6] [9]. This capability is critical for generating libraries of modified aptamers and nucleic acid enzymes with therapeutic potential.
Table 1: Key Mutations in KOD DGLNK Polymerase and Their Functional Roles
Mutation | Structural Effect | Functional Outcome |
---|---|---|
Y409G | Reduces steric clash at 2′-position | Accommodates bulky 2′-O-alkyl groups |
A485L | Enhances triphosphate delivery to active site | Improves substrate affinity |
D614N/E664K | Stabilizes primer-template duplex | Increases processivity and fidelity |
N210D | Suppresses exonuclease activity | Prevents undesired degradation |
2′-O-Alkyl-5-methyluridine triphosphates (2′-O-R-5mUTP, where R = ethyl, propyl, butyl, isopropyl, or hydroxyethyl) serve as direct substrates for KOD DGLNK. Their synthesis involves:
Primer extension assays reveal all five analogs support efficient single-nucleotide incorporation. Notably, 2′-O-butyl-5mUTP (2′-OBu-5mUTP) achieves incorporation yields of 95% within 30 minutes at 74°C—comparable to natural dTTP—despite its longer alkyl chain [2]. This efficiency stems from hydrophobic interactions between alkyl chains and polymerase subpockets, stabilizing the ternary complex during catalysis.
The length and topology of 2′-O-alkyl chains profoundly impact enzymatic incorporation kinetics and oligonucleotide properties:
Linear Alkyl Chains (Ethyl, Propyl, Butyl)
Branched Alkyl Chains (Isopropyl)
Table 2: Impact of 2′-O-Alkyl Modifications on Oligonucleotide Properties
Modification | Incorporation Efficiency (%) | Nuclease Half-life (h) | ΔT~m~ vs. RNA (°C) |
---|---|---|---|
2′-O-Methyl | 98 | 24 | +0.5 |
2′-O-Ethyl | 78 | 36 | –2.0 |
2′-O-Propyl | 85 | 42 | –3.5 |
2′-O-Butyl | 95 | 48 | –4.0 |
2′-O-Isopropyl | 65 | 40 | –8.0 |
2′-O-Hydroxyethyl | 82 | 60 | +1.0 |
The 2′-O-hydroxyethyl (2′-HE) modification uniquely balances nuclease resistance, duplex stability, and polymerase compatibility:
Steric gate engineering (e.g., T541G/K592A mutations in Tgo polymerase) further optimizes 2′-O-MOE/2′-HE incorporation, enabling synthesis of 750-nt modified RNAs for aptamers and catalysts [9].
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